molecular formula C18H19N3O2 B12486444 3-hydroxy-7,7-dimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-7,7-dimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12486444
M. Wt: 309.4 g/mol
InChI Key: PPSYUHUWYSJVGR-UHFFFAOYSA-N
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Description

7,7-dimethyl-4-phenyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-4-phenyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step reactions. One common method includes the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aryl aldehydes in the presence of a catalyst, such as zinc ferrite nanocatalyst . This reaction proceeds through a series of steps including condensation, cyclization, and subsequent oxidation to yield the desired product.

Industrial Production Methods

For large-scale production, the use of eco-friendly and economically viable methods is preferred. The zinc ferrite nanocatalyst method mentioned above is advantageous due to its high yield and cost-effectiveness . Additionally, the reaction conditions can be optimized to further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-4-phenyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazoloquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoline derivatives, while substitution reactions can introduce halogen, alkyl, or aryl groups onto the pyrazoloquinoline core .

Scientific Research Applications

7,7-dimethyl-4-phenyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4-phenyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

7,7-dimethyl-4-phenyl-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C18H19N3O2/c1-18(2)8-11-14(12(22)9-18)13(10-6-4-3-5-7-10)15-16(19-11)20-21-17(15)23/h3-7,13H,8-9H2,1-2H3,(H3,19,20,21,23)

InChI Key

PPSYUHUWYSJVGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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